Acide 3-bromo-2-fluoro-5-(trifluorométhyl)phénylacétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

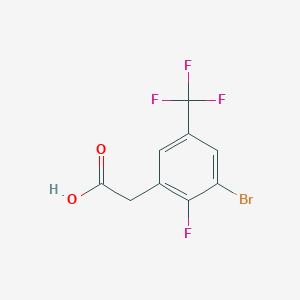

3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H5BrF4O2 It is a derivative of phenylacetic acid, characterized by the presence of bromine, fluorine, and trifluoromethyl groups on the benzene ring

Applications De Recherche Scientifique

Medicinal Chemistry

3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Antimicrobial Research

The compound has shown promising antimicrobial activity against various microorganisms. Case studies indicate that derivatives of this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, studies have demonstrated its effectiveness against pathogens such as Escherichia coli and Candida albicans, with measured Minimum Inhibitory Concentration (MIC) values indicating moderate to high activity .

Enzyme Interaction Studies

Research has revealed that 3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid can interact with specific enzymes involved in metabolic pathways. These interactions often occur through non-covalent binding, which can alter enzyme activity and influence cellular signaling related to oxidative stress and inflammation . This property positions the compound as a potential therapeutic agent in diseases where oxidative stress plays a critical role.

Case Study 1: Antimicrobial Activity

A study published in Molecules explored the antimicrobial properties of structurally similar compounds, highlighting the effectiveness of derivatives of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid against Aspergillus niger and Bacillus cereus. The research utilized both agar diffusion methods and MIC determinations to assess activity levels . The findings confirmed that certain derivatives exhibit superior antibacterial properties compared to established antibiotics.

Case Study 2: Enzyme Modulation

Another study focused on the compound's ability to modulate enzyme activities linked to oxidative stress responses. The research demonstrated that 3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid could bind to enzymes involved in these pathways, suggesting its potential use in therapeutic applications targeting inflammation-related disorders .

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of active pharmaceutical ingredients (apis) due to their excellent lipophilicity and binding affinity .

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s lipophilicity and binding affinity suggest it may have good bioavailability .

Result of Action

Similar compounds have been used in the synthesis of active pharmaceutical ingredients (apis), suggesting potential therapeutic effects .

Action Environment

The compound’s stability under ambient temperature suggests it may be relatively stable under various environmental conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-5-(trifluoromethyl)phenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-5-(trifluoromethyl)phenylacetic acid

- 3-Bromo-5-fluorobenzotrifluoride

- 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Uniqueness

3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the phenylacetic acid backbone. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Activité Biologique

3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid (CAS Number: 2385623-99-2) is a fluorinated phenylacetic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activity. The incorporation of trifluoromethyl groups and halogens into organic compounds often enhances their pharmacological properties, making them valuable in drug development.

- Molecular Formula : C9H5BrF4O2

- Molecular Weight : 301.03 g/mol

- Structural Features : The compound features a bromine atom, a fluorine atom, and a trifluoromethyl group, which are known to influence the compound's reactivity and biological interactions.

The biological activity of 3-bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid is primarily attributed to its structural components. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of the compound. This modification often leads to improved binding affinities for various biological targets.

Case Studies and Research Findings

-

Anticancer Activity :

- A study focusing on the structure-activity relationship (SAR) of fluorinated phenylacetic acids revealed that compounds with trifluoromethyl substitutions exhibit enhanced potency against cancer cell lines. For instance, related compounds have shown significant inhibition of tumor growth in preclinical models, suggesting that similar effects might be observed with 3-bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid .

-

Anti-inflammatory Properties :

- Fluorinated compounds have been reported to possess anti-inflammatory properties. Inhibitory assays against cyclooxygenase enzymes (COX) indicated that certain derivatives can effectively reduce inflammation markers, which could be extrapolated to assess the potential of 3-bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid in inflammatory diseases .

- Neuropharmacological Effects :

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of selected fluorinated phenylacetic acids, highlighting the role of different substituents:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuropharmacological Effects |

|---|---|---|---|

| 3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid | Potentially high | Moderate | Possible modulation |

| 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | Moderate | High | Low |

| 5-Trifluoromethylphenylacetic acid | High | Moderate | High |

Propriétés

IUPAC Name |

2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c10-6-3-5(9(12,13)14)1-4(8(6)11)2-7(15)16/h1,3H,2H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXZRACITRXAEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)F)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.